11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes a bromophenyl group and a hexahydro-dibenzo diazepin core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,e][1,4]diazepin core. This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and ortho-dihalobenzenes.
Bromination: The introduction of the bromophenyl group is achieved through a bromination reaction. This step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the hexahydro-dibenzo diazepin core. This can be facilitated by using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the bromination and cyclization reactions.
Catalysts: Employing catalysts such as silica-supported fluoroboric acid to enhance reaction efficiency and yield.
Purification: Implementing purification techniques like recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable compound for various synthetic applications.
Biology
In biological research, 11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is investigated for its potential interactions with biological macromolecules. Studies focus on its binding affinity to receptors and enzymes, which could lead to the development of new biochemical tools.
Medicine
This compound shows promise in medicinal chemistry due to its potential pharmacological activities. Research is ongoing to explore its efficacy as an anxiolytic, antioxidant, and potential therapeutic agent for various neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its bromophenyl group and hexahydro-dibenzo diazepin core differentiate it from other compounds in its class, potentially leading to unique interactions with biological targets and different therapeutic profiles.
Properties
IUPAC Name |
6-(3-bromophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c20-13-6-3-5-12(11-13)19-18-16(9-4-10-17(18)23)21-14-7-1-2-8-15(14)22-19/h1-3,5-8,11,19,21-22H,4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZSUPHGVOHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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